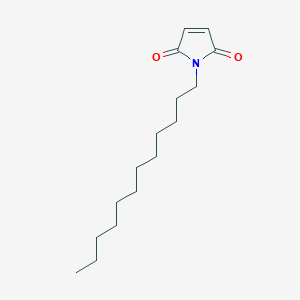

1-DODECYL-PYRROLE-2,5-DIONE

Cat. No. B099705

Key on ui cas rn:

17616-03-4

M. Wt: 265.39 g/mol

InChI Key: SJLLJZNSZJHXQN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04780546

Procedure details

A glass flask having an inner volume of 3 liters was fitted with a theremometer, a stirrer and a water separater. This reactor was charged with 240 g of a xylene solution containing 120 g of maleic anhydride. Then, a solution of 220 g of dodecylamine in 1880 g of xylene was added thereto gradually and piecemeal at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 0.672 g of p-methoxyphenol, and 0.05 g of zinc acetate added thereto were heated at 150° C. for four hours to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was filtered to effect removal of insolubles. The xylene layer now free from insolubles was distilled to expel xylene. Consequently there was obtained 260 g of slightly impure N-dodecyl maleimide. It was found to have purity of 91.2% by weight, indicating the yield thereof to be 75.3 mol % based on dodecylamine.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].P(=O)(O)(O)O.COC1C=CC(O)=CC=1>C1(C)C(C)=CC=CC=1.C([O-])(=O)C.[Zn+2].C([O-])(=O)C.O>[CH2:8]([N:20]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)N

|

|

Name

|

|

|

Quantity

|

1880 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

65.4 g

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Quantity

|

0.672 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0.05 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A glass flask having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an inner volume of 3 liters was fitted with a theremometer, a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the resultant reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 30° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 400 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated into a water layer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The xylene layer was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removal of insolubles

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The xylene layer now free from insolubles was distilled

|

Outcomes

Product

Details

Reaction Time |

120 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCC)N1C(C=CC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |